molecular formula C10H17N B11969236 Cyclohexanebutyronitrile CAS No. 4441-66-1

Cyclohexanebutyronitrile

Cat. No.: B11969236
CAS No.: 4441-66-1
M. Wt: 151.25 g/mol
InChI Key: IUQQLRKTOFNJPZ-UHFFFAOYSA-N
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Description

Cyclohexanebutyronitrile is an organic compound with the molecular formula C10H17N. It is a nitrile derivative of cyclohexane and is known for its applications in various chemical processes and research fields. The compound is characterized by its unique structure, which includes a cyclohexane ring attached to a butyronitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanebutyronitrile can be synthesized through multiple synthetic routes. One common method involves the reaction of cyclohexanebutanoyl chloride with ammonia (NH3) and phosphorus oxychloride (POCl3) under controlled conditions . This multi-step reaction typically yields this compound with high purity.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial production may also involve additional purification steps to remove any impurities and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanebutyronitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert this compound to amines or other reduced forms.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the replacement of the nitrile group.

Major Products Formed

    Oxidation: Cyclohexanebutyric acid or cyclohexanone derivatives.

    Reduction: Cyclohexylbutylamine or other amine derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexanebutyronitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanebutyronitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Cyclohexanebutyronitrile can be compared with other similar compounds, such as:

    Cyclohexanebutyric acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-Cyclohexyl-1-butanol: Contains a hydroxyl group instead of a nitrile group.

    Butyronitrile: A simpler nitrile compound without the cyclohexane ring.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in various research and industrial contexts .

Properties

IUPAC Name

4-cyclohexylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQQLRKTOFNJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196164
Record name Cyclohexanebutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-66-1
Record name Cyclohexanebutyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanebutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXANEBUTYRONITRILE
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